
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is a chemical compound primarily investigated for its potential in medicinal chemistry. Research has focused on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of derivatives of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid has been a subject of study. For instance, Song et al. (2009) reported the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, highlighting their potential antibacterial activities (Song et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid and its derivatives has been characterized using various techniques such as NMR, ESI mass spectra, and elemental analyses. These studies provide insights into the three-dimensional structure and conformational preferences of the compound (Song et al., 2009).
Chemical Reactions and Properties
Research has explored the chemical reactions and properties of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives. This includes their reactions under various conditions and their biological activities, such as antibacterial properties (Song et al., 2009).
Applications De Recherche Scientifique
Antibacterial Agent Synthesis
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities. These derivatives showcased enhanced antibacterial properties against strains like Bacillus subtilis and Staphylococcus aureus compared to their related compounds. Notably, certain derivatives exhibited significant antibacterial activities, surpassing those of well-known antibiotics like Penicillin G and Kanamycin B, especially against Pseudomonas aeruginosa (Song et al., 2009).
Peptide Synthesis
The compound has been utilized in the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids. This process involved convenient methods like the isocyanate method and the mixed anhydride procedure, allowing for the generation of amino acid 4-nitroanilides and their extension to dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Anticancer Agent Synthesis
Functionalized amino acid derivatives using 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds demonstrated notable cytotoxicity, particularly against ovarian and oral cancers, highlighting their potential as frameworks for designing new anticancer agents (Kumar et al., 2009).
Protease Inhibitor Synthesis
This compound has been a crucial intermediate in the synthesis of peptides containing a trifluoromethyl ketone group, which exhibited inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). Such peptides could have implications in the treatment or prevention of diseases caused by coronaviruses (Sydnes et al., 2006).
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOMDJJZKWOPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1COCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182783 |
Source


|
| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid | |
CAS RN |
1253789-16-0 |
Source


|
| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

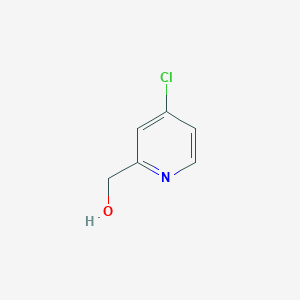
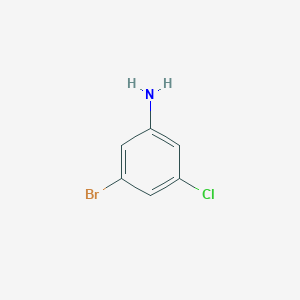
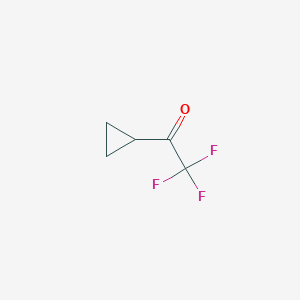
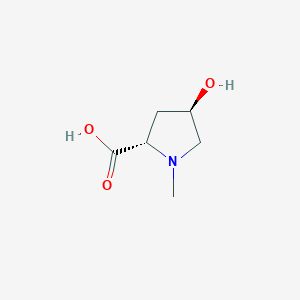
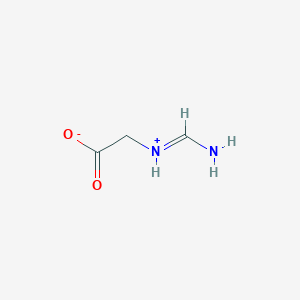
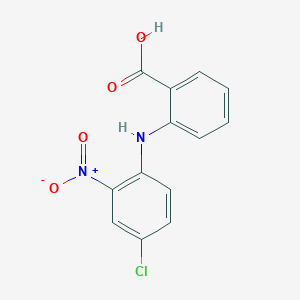
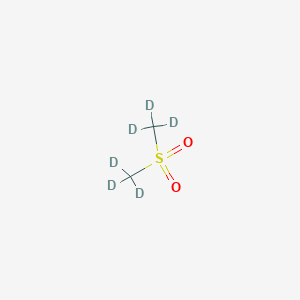
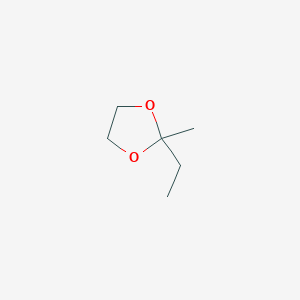



![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
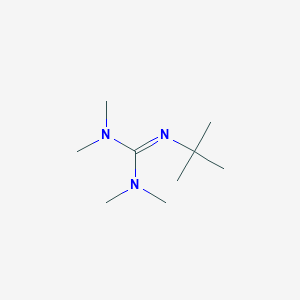
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)